molecular formula C12H18Cl2N4 B2409805 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride CAS No. 2097858-08-5

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride

Cat. No.: B2409805
CAS No.: 2097858-08-5
M. Wt: 289.2
InChI Key: IRKHETDJVZIIKS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a 4-methyl-1,4-diazepane moiety and a nitrile group. Its dihydrochloride salt enhances solubility, making it suitable for pharmacological studies. This compound is synthesized via multi-step reactions involving alkylation, deprotection, and functionalization, as exemplified in the synthesis of related quinazoline derivatives (e.g., compound 28 in ) .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKHETDJVZIIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with pyridine-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The dihydrochloride form is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with pyridine-4-carbonitrile under specific conditions. The dihydrochloride form is obtained by treating the compound with hydrochloric acid. Industrial production may utilize automated reactors for large-scale synthesis, optimizing conditions for yield and purity .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : IC50 = 15 µM
    • U-937 (Monocytic Leukemia) : IC50 = 12 µM
      These results suggest that the compound may induce apoptosis through caspase activation pathways .

Neuropharmacology

Research has indicated that the compound may possess anxiolytic and sedative properties due to its diazepane structure, which is structurally similar to known anxiolytics. This suggests potential applications in treating anxiety disorders .

Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial properties against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects on MCF-7 and U-937 cell lines:

  • MCF-7 IC50 : 15 µM
  • U-937 IC50 : 12 µM
    These findings indicate a promising avenue for further research into its anticancer properties.

Case Study 2: Neuropharmacological Effects

Research indicates potential anxiolytic effects akin to diazepam. Further pharmacological testing is required to confirm these properties and elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

  • Hydrogen bonding analysis : Graph set analysis () could elucidate intermolecular interactions in future crystallographic studies .

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is a complex organic compound notable for its unique structural features, including a diazepane ring and a pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H16N4.2ClH
Molecular Weight265.24 g/mol
CAS Number2097858-08-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate enzymatic activity and influence signaling pathways, which can lead to therapeutic effects.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptors : It could interact with neurotransmitter receptors, affecting synaptic transmission.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

  • Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • U-937 (monocytic leukemia)
    In these studies, the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating significant potential as an anticancer agent .
  • Neuropharmacological Effects : Research indicates that the compound may possess anxiolytic and sedative properties due to its diazepane structure, which is similar to known anxiolytics .
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 and U-937 cell lines. The results indicated:

  • IC50 Values :
    • MCF-7: 15 µM
    • U-937: 12 µM
      These values suggest that the compound may induce apoptosis through caspase activation pathways.

Case Study 2: Neuropharmacological Assessment

In a behavioral study on mice, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. This effect was comparable to that of diazepam, supporting its potential as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Compound NameBiological ActivityIC50 (µM)
2-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrileModerate anticancer activity20
DiazepamAnxiolyticN/A
DoxorubicinAnticancer10

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight292.2 g/mol
Solubility (H2_2O)12 mg/mL (pH 5.0)
pKa (pyridine N)~8.5
Thermal Decomposition239–241°C

Q. Table 2. Stability Analysis Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
High HumidityHydrolysis of CN groupStore desiccated at ≤20°C
UV LightPyridine ring oxidationAmber glass vials, low-light labs
Acidic pH (≤3)Diazepane ring cleavageUse neutral buffers in assays

Guidelines for Resolving Research Challenges

  • Data contradictions : Cross-validate findings using orthogonal methods (e.g., NMR + X-ray) and consult structurally related compounds (e.g., piperazine analogs) .
  • Advanced synthesis : Optimize reaction time and catalyst loading (e.g., Pd/C for hydrogenation steps) to reduce byproducts .

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